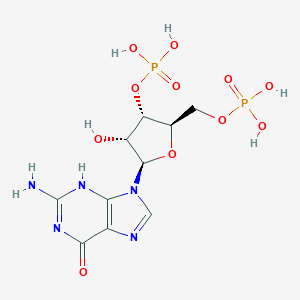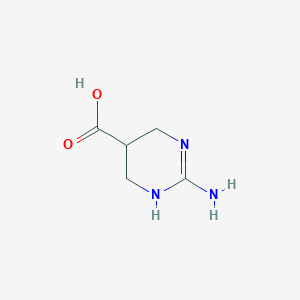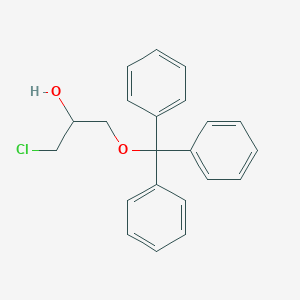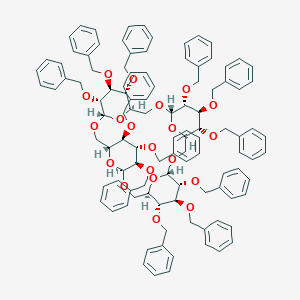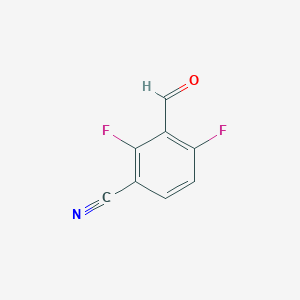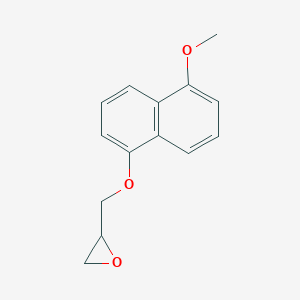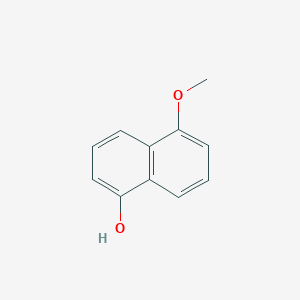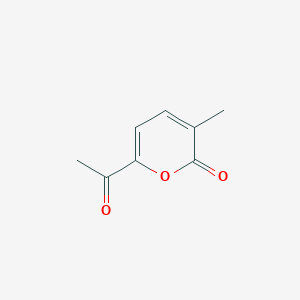
6-Acetyl-3-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-3-methyl-2H-pyran-2-one, also known as APM, is a natural compound that is found in various fruits, such as pineapple, mango, and passion fruit. It has been studied extensively for its potential applications in the food and pharmaceutical industries due to its unique flavor and aroma properties. In
Wirkmechanismus
The mechanism of action of 6-Acetyl-3-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to have direct antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect against oxidative stress and damage. Additionally, this compound has been shown to have anti-inflammatory effects, which may help to reduce inflammation and related diseases. This compound has also been shown to have antimicrobial effects, which may help to prevent the growth of harmful bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Acetyl-3-methyl-2H-pyran-2-one in lab experiments is its unique flavor and aroma properties, which can help to enhance the sensory experience of the experiment. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the main limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Acetyl-3-methyl-2H-pyran-2-one. One potential direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound at various concentrations, particularly in humans.
Synthesemethoden
6-Acetyl-3-methyl-2H-pyran-2-one can be synthesized using a variety of methods, including the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of acetylacetone with acetic anhydride in the presence of sulfuric acid. However, the most common method for synthesizing this compound is through the reaction of maltol with acetic anhydride in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-3-methyl-2H-pyran-2-one has been extensively studied for its potential applications in the food and pharmaceutical industries. It is commonly used as a food flavoring agent due to its unique fruity aroma and sweet taste. Additionally, this compound has been shown to have various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Eigenschaften
CAS-Nummer |
146446-11-9 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
6-acetyl-3-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)11-8(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
AVPYWHNVUUFYRS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(OC1=O)C(=O)C |
Kanonische SMILES |
CC1=CC=C(OC1=O)C(=O)C |
Synonyme |
2H-Pyran-2-one, 6-acetyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



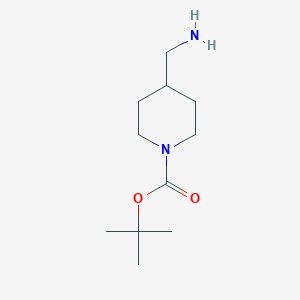
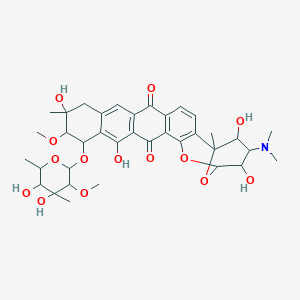
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
